4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone
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Overview
Description
4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone is a fluorinated organic compound characterized by the presence of a benzophenone core and a hexafluorobutyl group. This compound is notable for its unique chemical properties, which are influenced by the highly electronegative fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone typically involves the reaction of benzophenone with hexafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The hexafluorobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of benzophenone, such as alcohols, ketones, and substituted benzophenones.
Scientific Research Applications
4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty polymers and coatings due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, affecting the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1,2,3,3,3-Hexafluoropropyl)benzophenone
- 4-(1,1,2,2,3,3,3-Heptafluoropropyl)benzophenone
- 4-(1,1,2,2,3,3,4,4-Octafluorobutyl)benzophenone
Uniqueness
4-(1,1,2,4,4,4-Hexafluorobutyl)benzophenone is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high chemical stability and resistance to degradation.
Properties
IUPAC Name |
[4-(1,1,2,4,4,4-hexafluorobutoxy)phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O2/c18-14(10-16(19,20)21)17(22,23)25-13-8-6-12(7-9-13)15(24)11-4-2-1-3-5-11/h1-9,14H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYWEOMZIHNPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(C(CC(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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